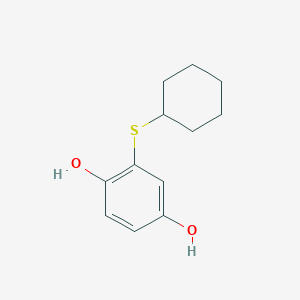

2-(Cyclohexylsulfanyl)benzene-1,4-diol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexylsulfanylbenzene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,13-14H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERPEFJHBDYCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=CC(=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylsulfanyl Benzene 1,4 Diol

Redox Chemistry and Interconversion with Corresponding Quinone Forms

The hallmark of the benzene-1,4-diol (B12442567) moiety is its ability to undergo reversible oxidation to its corresponding quinone, 2-(cyclohexylsulfanyl)-1,4-benzoquinone. This two-electron, two-proton process is a fundamental aspect of its chemistry. jackwestin.comyoutube.com The interconversion is central to the compound's role in various chemical and biological processes. The presence of the electron-donating cyclohexylsulfanyl group influences the redox potential of the hydroquinone (B1673460)/quinone couple. Thioether substituents are known to lower the reduction potential of the resulting quinone by approximately 20 mV, making the hydroquinone easier to oxidize compared to unsubstituted hydroquinone. nih.gov

The redox cycle can be initiated by chemical oxidizing agents, electrochemical methods, or even atmospheric oxygen, particularly under basic conditions. nih.govscite.ai The process involves the initial loss of one electron and one proton to form a semiquinone radical intermediate, which is then further oxidized to the quinone. nih.gov Conversely, the quinone can be reduced back to the hydroquinone using various reducing agents. youtube.com This redox cycling is a critical aspect of the compound's chemical and potential biological activity. researchgate.netresearchgate.net

Table 1: Redox Potentials of Substituted Hydroquinones

| Compound | E°' (V vs. NHE) | Notes |

|---|---|---|

| Hydroquinone | +0.699 | Unsubstituted parent compound. |

| 2-Methylhydroquinone | +0.647 | Electron-donating methyl group lowers the potential. |

| 2-Chlorohydroquinone | +0.733 | Electron-withdrawing chloro group increases the potential. |

| 2-Thio-substituted Hydroquinone (general) | Lower than hydroquinone | Thioether groups are electron-donating, facilitating oxidation. nih.gov |

Reactions Involving the Hydroxyl Groups of the Benzene-1,4-diol Moiety

The two hydroxyl groups on the benzene-1,4-diol ring are phenolic in nature and thus exhibit characteristic reactivity. They are weakly acidic and can be deprotonated to form phenoxide ions, which are strong nucleophiles.

The hydroxyl groups of 2-(cyclohexylsulfanyl)benzene-1,4-diol can readily undergo O-alkylation and O-acylation reactions. mdpi.com O-alkylation is typically achieved by treating the hydroquinone with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a phenoxide which then acts as a nucleophile to displace the halide from the alkylating agent.

O-acylation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. nih.govrsc.org These reactions convert the hydroxyl groups into ester functionalities. The reactivity of the two hydroxyl groups can be controlled to achieve mono- or di-substitution.

Table 2: Representative O-Alkylation and O-Acylation Reactions

| Reaction | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Mono- or di-ether |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Mono- or di-ester |

Note: These are general conditions; specific conditions for this compound may vary.

Derivatization of the hydroxyl groups through reactions like O-alkylation and O-acylation serves to modulate the chemical stability and reactivity of the molecule. researchgate.net By converting the hydroxyl groups to ethers or esters, the hydroquinone moiety is protected against oxidation to the corresponding quinone. mdpi.com This is because the derivatized compound no longer possesses the readily oxidizable hydroxyl groups. This strategy is crucial when other parts of the molecule need to be chemically modified under conditions that would otherwise lead to oxidation of the hydroquinone. The protecting groups can often be removed under specific conditions to regenerate the hydroquinone functionality when desired.

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two hydroxyl groups and one cyclohexylsulfanyl group. uci.edu These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. hu.edu.jo

Both the hydroxyl and the cyclohexylsulfanyl groups are ortho-, para-directing. uq.edu.au This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these activating groups. In the case of this compound, the directing effects of the substituents reinforce each other, leading to a high degree of regioselectivity in electrophilic aromatic substitution reactions. The available positions for substitution are at C-3, C-5, and C-6. Based on the directing effects, substitution is most likely to occur at the positions ortho to the hydroxyl groups and ortho or para to the cyclohexylsulfanyl group.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH | Activating | Ortho, Para |

| -S-Cyclohexyl | Activating | Ortho, Para |

Note: The combined effect of these groups will strongly favor substitution at the positions ortho and para to them.

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. scite.ainih.gov Like other hydroquinones, it is susceptible to oxidation, which is accelerated in the presence of base and light. scite.ainih.gov Under acidic conditions, hydroquinones are generally more stable. nih.gov

Degradation of this compound likely proceeds through oxidation to the corresponding quinone. The quinone itself can then undergo further reactions. The thioether linkage may also be susceptible to oxidation under strong oxidizing conditions, potentially forming sulfoxides and sulfones. Thermal degradation at high temperatures could lead to cleavage of the cyclohexylsulfanyl group and further decomposition of the aromatic ring. hu.edu.jo

Elucidation of Reaction Mechanisms for Formation and Subsequent Transformations

The formation of this compound is typically achieved through the Michael addition of cyclohexanethiol (B74751) to 1,4-benzoquinone. uq.edu.auacgpubs.org This reaction is a conjugate addition where the sulfur atom of the thiol acts as a nucleophile and attacks one of the carbon-carbon double bonds of the quinone. nih.gov The initial adduct is a keto-enol intermediate which then tautomerizes to the more stable aromatic hydroquinone product. The reaction can be catalyzed by either acid or base.

The mechanism of the redox interconversion between the hydroquinone and quinone forms involves the transfer of two electrons and two protons. This can occur in a stepwise manner, with the formation of a semiquinone radical as an intermediate. nih.govnih.gov

The mechanisms of O-alkylation and O-acylation follow standard nucleophilic substitution pathways (S_N2 or nucleophilic acyl substitution). rsc.orgnih.gov Electrophilic aromatic substitution proceeds via the classical arenium ion mechanism, where the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. uci.edumsu.edu

Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexylsulfanyl Benzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 2-(Cyclohexylsulfanyl)benzene-1,4-diol, distinct signals would be expected for the aromatic protons, the hydroxyl protons, and the protons of the cyclohexyl group.

The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by their substitution pattern. The proton adjacent to the sulfur atom and the two other protons would exhibit characteristic chemical shifts and coupling constants, allowing for their specific assignment. The hydroxyl (OH) protons would typically appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

The cyclohexyl group would present a series of overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon directly attached to the sulfur atom (the α-proton) would be the most downfield of this group due to the deshielding effect of the sulfur atom. The remaining ten protons on the cyclohexane (B81311) ring would appear as a complex set of signals further upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 - 9.0 | br s | 2H | Ar-OH |

| ~6.7 - 7.0 | m | 3H | Ar-H |

| ~3.0 - 3.5 | m | 1H | S-CH (cyclohexyl) |

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the different carbon environments in the molecule.

There would be six signals for the aromatic carbons, with the two carbons bearing the hydroxyl groups being the most downfield. The carbon atom attached to the sulfur atom would also have a characteristic chemical shift. The cyclohexyl group would exhibit four signals: one for the carbon atom directly bonded to sulfur (C-S) and three for the remaining five carbons, due to the symmetry of the ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 - 155 | Ar-C-OH |

| ~115 - 130 | Ar-C |

| ~110 - 120 | Ar-C-S |

| ~40 - 50 | S-CH (cyclohexyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of the protons within the aromatic ring and tracing the proton network within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different parts of the molecule, such as linking the cyclohexyl group to the benzene ring via the sulfur atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the formation of ions corresponding to the cyclohexyl and the substituted benzene-1,4-diol (B12442567) moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique chemical formula. For this compound (C₁₂H₁₆O₂S), HRMS would be used to confirm this exact molecular formula by measuring the mass of the molecular ion to several decimal places.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The predicted vibrational spectra of this compound would exhibit characteristic bands corresponding to the O-H, C-H, C=C, C-O, and C-S bonds.

The hydroquinone (B1673460) moiety is expected to produce several distinct signals. The O-H stretching vibrations of the two hydroxyl groups are anticipated to appear as a broad band in the region of 3200-3500 cm⁻¹ in the IR spectrum, indicative of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are predicted to be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would likely produce a set of peaks in the 1450-1650 cm⁻¹ region. iarjset.comrsc.org In the Raman spectrum, the symmetric "breathing" mode of the benzene ring is expected to be a strong band. researchgate.net

The cyclohexyl group will contribute characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. The CH₂ scissoring and twisting vibrations are expected in the 1440-1470 cm⁻¹ and 1260-1270 cm⁻¹ regions, respectively. ifo.lviv.ua

The thioether linkage (C-S) is expected to show weak to medium absorption bands in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The C-S stretching vibration is often weak in IR but can sometimes be more prominent in the Raman spectrum.

Table 1: Predicted Infrared (IR) and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3200-3500 (broad) | 3200-3500 (weak) | Hydroxyl groups (hydrogen-bonded) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Benzene ring C-H bonds |

| Aliphatic C-H Stretch | 2850-2950 | 2850-2950 | Cyclohexyl group C-H bonds |

| Aromatic C=C Stretch | 1450-1650 | 1450-1650 (strong) | Benzene ring skeletal vibrations |

| CH₂ Scissoring | 1440-1470 | 1440-1470 | Cyclohexyl group |

| C-O Stretch | 1200-1260 | Weak | Phenolic C-O bond |

| C-S Stretch | 600-800 (weak-medium) | 600-800 | Cyclohexyl-S bond |

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The solid-state structure of this compound, as would be determined by X-ray crystallography, is anticipated to be significantly influenced by hydrogen bonding and steric effects. While no specific crystal structure for this compound has been reported, insights can be drawn from the known structures of hydroquinone and related thioether-substituted aromatic compounds.

The hydroquinone portion of the molecule provides two hydroxyl groups that are strong hydrogen bond donors. It is highly probable that in the solid state, these hydroxyl groups would engage in intermolecular hydrogen bonding, forming chains or networks that dictate the crystal packing. The sulfur atom of the thioether, with its lone pairs of electrons, could potentially act as a weak hydrogen bond acceptor. acs.orgnih.gov

The cyclohexane ring is expected to adopt a stable chair conformation. The orientation of the cyclohexyl group relative to the benzene ring will be a key conformational feature. Due to steric hindrance, a perpendicular or significantly twisted conformation between the plane of the benzene ring and the mean plane of the cyclohexane ring is likely.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Hydrogen Bonding | Extensive O-H···O intermolecular hydrogen bonding. Potential for weak O-H···S interactions. |

| Conformation | Cyclohexane ring in a chair conformation. Torsion angle between the benzene ring and the C-S-C plane is expected to be non-planar. |

Note: These are hypothetical parameters based on the structures of similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the substituted benzene ring.

Hydroquinone itself typically exhibits two main absorption bands in the UV region. e-asct.org The introduction of a sulfur-containing substituent on the benzene ring is known to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pairs of electrons on the sulfur atom interacting with the π-system of the benzene ring. rsc.orgrsc.org This interaction involves a charge-transfer character from the sulfur atom to the aromatic ring. nih.gov

The primary electronic transitions are expected to be π → π* transitions within the benzene ring. The presence of the hydroxyl and cyclohexylsulfanyl substituents will modulate the energies of these transitions. The lone pairs on the oxygen and sulfur atoms can participate in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Ethanol | ~230-240 | π → π |

| Ethanol | ~290-310 | π → π (charge-transfer character) |

Note: These are estimated values. The exact positions and intensities of the absorption bands can be influenced by the solvent and the specific conformation of the molecule.

Theoretical and Computational Chemistry Studies of 2 Cyclohexylsulfanyl Benzene 1,4 Diol

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular energy, and more.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For 2-(Cyclohexylsulfanyl)benzene-1,4-diol, DFT would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. This provides the most stable three-dimensional structure of the molecule.

DFT calculations would also yield key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of formation would be calculated. These values are essential for determining the thermodynamic stability of the molecule and for studying the energetics of potential reactions it might undergo.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data is illustrative and based on typical values for similar phenolic compounds.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -958.7 Hartree |

Ab initio methods are based on first principles without the use of experimental parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational expense. mdpi.comresearchgate.net

For this compound, these high-level calculations would be used to refine the electronic structure and energies obtained from DFT. They are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are significant. These methods would provide a more precise description of the molecule's wave function and electron density distribution.

Molecular Modeling and Conformational Analysis of the Cyclohexylsulfanyl Moiety and Hydroquinone (B1673460) Core

The flexibility of the cyclohexylsulfanyl group means that this compound can exist in multiple conformations. The cyclohexyl ring can adopt chair, boat, and twist-boat conformations, and rotation around the C-S and S-aryl bonds introduces further conformational possibilities.

Molecular modeling techniques, including molecular mechanics (MM) and semi-empirical methods, are employed to perform a thorough conformational analysis. nih.gov This involves systematically exploring the potential energy surface of the molecule to identify all low-energy conformers. The results of such an analysis would reveal the most stable conformation of the molecule and the energy barriers between different conformers. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. For instance, the orientation of the cyclohexyl group relative to the hydroquinone ring can affect intermolecular interactions. mdpi.com

Reaction Pathway Simulations and Transition State Analysis for Synthetic Rationalization

Computational methods can be used to model chemical reactions, providing insights into reaction mechanisms and helping to rationalize synthetic pathways. For the synthesis of this compound, which could potentially be formed by the reaction of hydroquinone with a cyclohexylsulfenyl halide, computational studies could elucidate the reaction pathway.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational chemistry is a powerful tool for predicting various types of spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

For this compound, the following spectra would typically be calculated:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This allows for the assignment of the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as O-H stretching of the hydroxyl groups, C-S stretching of the thioether linkage, and various vibrations of the benzene (B151609) and cyclohexane (B81311) rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts are invaluable for interpreting complex experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-visible spectrum, corresponding to electronic transitions within the molecule, such as π → π* transitions in the aromatic ring.

Table 2: Computationally Predicted vs. Hypothetical Experimental Spectroscopic Data Note: This table presents an example of how computational data would be used to validate experimental findings.

| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|

| IR: O-H Stretch (cm⁻¹) | 3450 | 3445 |

| IR: C-S Stretch (cm⁻¹) | 710 | 715 |

| ¹H NMR: Aromatic C-H (ppm) | 6.8 - 7.2 | 6.9 - 7.3 |

| ¹³C NMR: C-S (ppm) | 125 | 128 |

| UV-Vis: λmax (nm) | 290 | 292 |

Studies on Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the solid-state structure (crystal packing) and condensed-phase properties of molecules. mdpi.com For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonding: The two hydroxyl groups of the hydroquinone core are strong hydrogen bond donors and acceptors. Computational studies would investigate both intramolecular hydrogen bonding (if sterically possible) and, more importantly, intermolecular hydrogen bonding patterns that would dictate how the molecules arrange themselves in a crystal lattice.

π-π Stacking: The aromatic hydroquinone rings can interact with each other through π-π stacking.

CH-π Interactions: The C-H bonds of the cyclohexyl group can interact with the π-system of the aromatic ring of a neighboring molecule.

Van der Waals Forces: These dispersion forces are also significant, particularly due to the presence of the bulky cyclohexyl group.

Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a detailed understanding of the forces that govern the supramolecular assembly of the compound. mdpi.com

Research Applications and Functional Materials Design Involving 2 Cyclohexylsulfanyl Benzene 1,4 Diol

Role in Redox Mediator Systems for Advanced Electrochemical Devices

Thioether-substituted hydroquinones, including 2-(cyclohexylsulfanyl)benzene-1,4-diol, are promising candidates for redox mediator systems in electrochemical devices. Their efficacy is rooted in the reversible oxidation-reduction of the hydroquinone (B1673460)/quinone couple. The introduction of a thioether group can favorably modulate the redox potential and enhance the stability of the molecule, which are critical parameters for the performance and longevity of such devices. These compounds can facilitate electron transfer between an electrode and a substrate that would otherwise react sluggishly at the electrode surface.

In these systems, the hydroquinone form is oxidized to the corresponding quinone at the anode, transferring electrons to the external circuit. The quinone is then reduced back to the hydroquinone at the cathode, completing the redox cycle. The specific redox potential of the mediator is a key factor in its suitability for a particular application, as it must be appropriately matched with the potentials of the other components in the electrochemical cell.

Application in Mediated Fuel Cells

In the context of mediated fuel cells, a redox mediator like this compound can be employed to facilitate the electrochemical oxidation of fuels. The mediator is first oxidized at the anode, and the resulting quinone then chemically oxidizes the fuel, regenerating the hydroquinone. This indirect oxidation pathway can overcome the kinetic barriers associated with the direct electrochemical oxidation of certain fuels.

The performance of thioether-substituted hydroquinones in these applications is influenced by their redox potential and stability. The cyclohexylsulfanyl group in this compound is expected to influence these properties. The electron-donating nature of the sulfur atom can lower the redox potential compared to unsubstituted hydroquinone, which could be advantageous for specific fuel cell designs. Furthermore, the bulky cyclohexyl group may enhance the solubility of the mediator in organic electrolytes and potentially improve its stability by sterically hindering degradation reactions.

| Compound | Redox Potential (V vs. SHE) | Key Features |

| Unsubstituted Hydroquinone | ~0.7 | Baseline for comparison. |

| Thioether-substituted Hydroquinones | 0.4 - 0.75 | Tunable redox potential and enhanced stability. researchgate.net |

| This compound | Estimated to be in the lower end of the thioether-substituted range | Potentially enhanced solubility and stability due to the cyclohexyl group. |

Note: The redox potential for this compound is an estimation based on the general effects of thioether substitution.

Integration into Organic-Mediator Flow Batteries

Organic-mediator flow batteries are an emerging technology for large-scale energy storage, and hydroquinone derivatives are being actively investigated as redox-active materials. In these batteries, the energy is stored in liquid electrolytes containing dissolved redox-active species. The stability of these molecules over numerous charge-discharge cycles is paramount for the battery's lifespan.

Thioether-substituted hydroquinones, such as this compound, offer several potential advantages in this context. The thioether linkage is generally robust, and substitution on the hydroquinone ring can prevent degradative side reactions like dimerization or polymerization. The cyclohexyl group may further enhance stability and influence solubility, which is a critical factor for achieving high energy densities. Research into related quinone-based systems for aqueous organic redox flow batteries has highlighted the importance of molecular design to ensure stability and prevent capacity fade over time. rsc.orgresearchgate.net

| Parameter | Unsubstituted Hydroquinone | Thioether-substituted Hydroquinones |

| Cyclic Stability | Prone to degradation and polymerization. | Generally improved stability due to substitution. researchgate.net |

| Solubility | Moderate in aqueous solutions. | Can be tuned with appropriate side chains. |

| Capacity Fade | Can be significant over prolonged cycling. | Substitution strategies aim to minimize capacity fade. researchgate.net |

Applications in Polymerization Inhibition and Stabilization of Monomers

Hydroquinone and its derivatives are widely used as inhibitors to prevent the premature polymerization of monomers, such as styrenes and acrylates, during storage and transportation. chempoint.comeastman.comnih.gov The inhibitory action of hydroquinones involves the quenching of free radicals that initiate the polymerization process. This is typically effective in the presence of oxygen. chempoint.comeastman.com

The mechanism involves the reaction of a free radical with oxygen to form a peroxy radical. The hydroquinone then donates a hydrogen atom to this peroxy radical, forming a stable species and a hydroquinone radical. This radical can then react with another peroxy radical to form non-radical products, thus terminating the chain reaction. eastman.comresearchgate.net

| Inhibitor Type | General Effectiveness | Monomers Stabilized |

| Hydroquinone (HQ) | Good general-purpose inhibitor. chempoint.comeastman.com | Vinyl monomers, acrylic monomers, unsaturated polyesters. chempoint.com |

| Mono-tertiary-butylhydroquinone (MTBHQ) | Effective storage inhibitor. eastman.com | Unsaturated polyesters. eastman.com |

| 2,5-Di-tertiary-butylhydroquinone (DTBHQ) | Multipurpose inhibitor and antioxidant. chempoint.comeastman.com | Unsaturated polyesters, rubber. eastman.com |

| This compound | Potentially effective due to hydroquinone core. | Expected to be effective for similar monomers as other hydroquinones. |

Potential as a Component in Organic Electronic Materials, e.g., Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the electronic properties of the organic materials used.

Hydroquinone derivatives are being explored as building blocks for organic electronic materials. The introduction of substituents onto the hydroquinone ring allows for the tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The cyclohexylsulfanyl group in this compound, with its sulfur atom, can influence the electronic structure of the molecule through both inductive and resonance effects. The sulfur atom's lone pairs can participate in π-conjugation, potentially raising the HOMO level and reducing the band gap. The bulky cyclohexyl group can also affect the solid-state packing of the molecules, which is a crucial factor for charge transport in thin films. While specific studies on the semiconductor properties of this compound are limited, the general principles of molecular design in organic electronics suggest its potential in this area.

Design of Advanced Functional Materials Based on Thioether-Substituted Hydroquinones

The ability to tailor the properties of hydroquinone through chemical modification makes it a versatile platform for the design of advanced functional materials. The introduction of thioether substituents is a particularly effective strategy for modulating the electronic and optical properties of the hydroquinone core.

Modulating Electronic and Optical Properties for Material Science Innovations

The electronic and optical properties of thioether-substituted hydroquinones can be precisely controlled by varying the nature of the group attached to the sulfur atom. The cyclohexylsulfanyl group in this compound is a non-aromatic, bulky substituent. Its primary electronic influence comes from the sulfur atom, which can donate electron density to the hydroquinone ring. This generally leads to a decrease in the HOMO-LUMO gap, resulting in a red-shift in the UV-visible absorption spectrum. researchgate.net

The fluorescence properties of these compounds can also be modulated. While hydroquinone itself is weakly fluorescent, the introduction of substituents can enhance or quench its emission. The interplay between the electronic effects of the thioether group and the conformational flexibility of the cyclohexyl ring will determine the specific photophysical properties of this compound. These tunable properties make thioether-substituted hydroquinones attractive for applications in sensors, molecular switches, and nonlinear optics.

| Property | Effect of Thioether Substitution | Potential Impact of Cyclohexylsulfanyl Group |

| HOMO-LUMO Gap | Generally decreased. | Expected to decrease the band gap. |

| UV-Visible Absorption | Red-shift in absorption maxima. researchgate.net | Absorption likely shifted to longer wavelengths compared to unsubstituted hydroquinone. |

| Fluorescence | Can be enhanced or quenched depending on the substituent. | Specific fluorescence properties would require experimental determination. |

| Solid-State Packing | Influenced by the size and shape of the substituent. | The bulky cyclohexyl group will likely disrupt close packing. |

Influence on Material Stability, Durability, and Processability

The benzene-1,4-diol (B12442567) (hydroquinone) moiety is well-established as a potent antioxidant and a polymerization inhibitor. atamanchemicals.comnih.gov By acting as a free radical scavenger, the hydroquinone portion of the molecule can effectively terminate degradation chain reactions initiated by heat, light, or oxidative species. atamanchemicals.com This function is critical for enhancing the thermal stability of polymers during high-temperature processing techniques like extrusion or molding and prolonging the shelf-life of finished materials by preventing oxidative degradation. atamanchemicals.com The reduced, or diol, form of the molecule is readily available to neutralize oxidizing agents, thereby protecting the host material's structural integrity. The related oxidized quinone form is noted to be generally stable but sensitive to strong oxidizing agents, which further implies the diol's role as a protective reducing agent. evitachem.com

The table below summarizes the expected influence of the compound's structural features on key material properties.

| Structural Feature | Property Influenced | Expected Effect | Mechanism of Action |

| Benzene-1,4-diol (Hydroquinone) Core | Stability | High | Acts as a primary antioxidant, quenching free radicals to inhibit oxidative and thermal degradation. atamanchemicals.comnih.gov |

| Benzene-1,4-diol (Hydroquinone) Core | Durability | Moderate to High | Prevents long-term degradation from environmental exposure (e.g., UV, oxidation), extending the material's service life. |

| Cyclohexylsulfanyl Group | Processability | High | The bulky, non-polar group increases solubility in organic solvents and polymer melts, improving dispersion and homogeneity. |

| Thioether Linkage (-S-) | Stability | Moderate | Sulfur compounds can act as secondary antioxidants, decomposing hydroperoxides into non-radical, stable products. |

Utilization as a Synthetic Intermediate in the Production of Specialty Chemicals and Advanced Organic Frameworks

This compound is a versatile molecule that serves as a valuable synthetic intermediate for creating a range of complex, high-value materials. Its utility is derived from its multiple reactive sites—the two hydroxyl groups, the aromatic ring, and the sulfur atom—which allow for its integration into larger molecular structures.

In the realm of specialty chemicals, this compound can be a precursor for more complex organic molecules. evitachem.com The hydroxyl groups can undergo etherification or esterification to produce a wide array of derivatives. The aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups that can tune the molecule's electronic or physical properties. These characteristics make it a suitable building block for developing novel dyes, agricultural chemicals, or pharmaceutical intermediates where the specific combination of a hydroquinone unit and a lipophilic sulfur-containing side chain is desired.

A significant application lies in its use as a functionalized monomer in the synthesis of high-performance polymers. The parent compound, benzene-1,4-diol (hydroquinone), is a known comonomer in the production of polymers such as PEEK (Polyether ether ketone). atamanchemicals.com By substituting the standard hydroquinone with this compound, polymer chemists can introduce the cyclohexylsulfanyl group as a pendant moiety along the polymer backbone. This modification can be used to strategically alter the final polymer's properties, such as increasing its solubility in common organic solvents, modifying its thermal properties (e.g., glass transition temperature), or enhancing its adhesion to other materials.

Furthermore, the di-functional nature of the hydroxyl groups makes this compound an attractive candidate for constructing advanced organic frameworks, including Metal-Organic Frameworks (MOFs). In this context, the benzene-1,4-diol portion acts as the "linker" or "strut" that coordinates with metal ions to form the extended, porous network of the framework. The cyclohexylsulfanyl group would then project into the pores of the MOF, functionalizing the internal surface. This functionalization is a key strategy in designing MOFs for specific applications, as the pendant group can create specific binding sites for targeted molecular adsorption, catalysis, or chemical sensing. nih.gov

The following table details the potential of this compound as a synthetic building block.

| Target Product Class | Reactive Site(s) | Function of Core Structure | Role of Cyclohexylsulfanyl Group |

| High-Performance Polymers (e.g., PEEK analogues) | Hydroxyl Groups (-OH) | Forms the polymer backbone through polycondensation reactions. atamanchemicals.com | Acts as a pendant group to modify solubility, thermal behavior, and mechanical properties of the polymer. |

| Advanced Organic Frameworks (e.g., MOFs) | Hydroxyl Groups (-OH) | Serves as the organic linker coordinating to metal nodes to build the framework's structure. nih.gov | Functionalizes the internal pore surface, tuning properties like hydrophobicity and selective guest adsorption. |

| Specialty Organic Chemicals | Hydroxyls, Aromatic Ring, Sulfur Atom | Provides a core scaffold for building more complex molecules. evitachem.com | Imparts lipophilicity and can be a site for further chemical modification. |

Future Research Directions and Emerging Paradigms for 2 Cyclohexylsulfanyl Benzene 1,4 Diol Research

Exploration of Novel and Greener Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-(Cyclohexylsulfanyl)benzene-1,4-diol, future research is anticipated to move beyond traditional synthetic routes, which often rely on harsh reagents and organic solvents.

Key Research Thrusts:

Electrochemical Synthesis: This technique is emerging as a green alternative to conventional methods, as it eliminates the need for stoichiometric chemical oxidants or reductants. acs.org Future studies could focus on developing an electrochemical process for the direct C-S bond formation between cyclohexanethiol (B74751) and hydroquinone (B1673460) or the oxidation of a precursor phenol. This approach offers the potential for high selectivity and reduced waste generation. acs.org

Aqueous-Based Synthesis: Following the principles of green chemistry, employing water as a solvent presents a safer and more environmentally friendly option compared to volatile organic solvents like methanol. ijche.com Research into water-based synthetic protocols for this compound could significantly lower the environmental impact and cost of its production. ijche.com

Catalytic Methods: Investigating novel catalysts for the synthesis could lead to more efficient and selective reactions. This includes exploring biocatalysis or heterogeneous catalysis to facilitate the addition of the cyclohexylsulfanyl group to the benzene-1,4-diol (B12442567) core under milder conditions. A patented method for preparing similar alkyl sulfide substituted hydroquinones involves a nucleophilic addition reaction followed by reduction, a process that could be optimized with advanced catalysts. google.com

| Synthesis Approach | Potential Advantages | Research Focus |

| Electrochemical Synthesis | Reduced reagent waste, high selectivity, safer conditions. acs.org | Development of selective electrode materials and optimization of reaction conditions (e.g., solvent, electrolyte). |

| Aqueous-Based Synthesis | Environmentally friendly, low cost, increased safety. ijche.com | Overcoming solubility challenges, exploring phase-transfer catalysis, optimizing temperature and pH. |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions, catalyst recyclability. | Design of novel heterogeneous, homogeneous, or biocatalysts for C-S bond formation. |

Development of Advanced In Situ Characterization Techniques During Reaction Progress

To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms, the development of advanced in situ characterization techniques is crucial. These methods allow for real-time monitoring of the reaction as it proceeds. gatech.eduresearching.cn

Future Directions:

In Situ Spectroscopy: Techniques like in-situ Raman and infrared (IR) spectroscopy can provide real-time information on the vibrational modes of molecules, allowing researchers to track the formation of this compound and any intermediates or byproducts. researchgate.net

In Situ X-ray Diffraction (XRD): For solid-state syntheses or reactions involving crystalline intermediates, in situ XRD can track the evolution of crystalline phases, providing valuable kinetic data. gatech.edu

In Situ Nuclear Magnetic Resonance (NMR): This powerful tool can offer detailed structural information about species in the reaction mixture, helping to elucidate complex reaction pathways and kinetics in the liquid phase. gatech.edu

These advanced techniques provide a dynamic picture of the chemical transformation, moving beyond the static analysis of starting materials and final products. researching.cn

Investigation into Structure-Function Relationships beyond Biological Contexts

While hydroquinone derivatives are often studied for their biological activity, the unique structure of this compound suggests a range of non-biological applications. nih.gov Future research should focus on establishing clear structure-function relationships in the context of materials science.

Areas for Investigation:

Redox Properties: The hydroquinone moiety is redox-active. The influence of the cyclohexylsulfanyl substituent on the redox potential, electron transfer kinetics, and stability of the corresponding quinone needs to be systematically investigated using techniques like cyclic voltammetry.

Polymer Science: This compound could serve as a functional monomer. Research into its polymerization and copolymerization could lead to new polymers with tailored electronic, thermal, or optical properties. The thioether linkage is a key feature in some redox-active polymers used in battery applications. acs.org

Self-Assembly and Supramolecular Chemistry: The interplay of the hydroxyl groups (capable of hydrogen bonding) and the bulky, non-polar cyclohexyl group could lead to interesting self-assembly behaviors in the solid state or in solution, which could be exploited for creating structured materials.

Understanding how modifications to the cyclohexyl or benzene (B151609) ring affect these properties will be key to designing new functional materials.

High-Throughput Computational Design and Predictive Modeling for Materials Applications

Computational chemistry offers a powerful tool for accelerating materials discovery by predicting the properties of novel compounds before they are synthesized. researchgate.net

Prospective Research:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict key properties of this compound, including its geometry, electronic structure, redox potential, and spectral characteristics. These calculations can provide insights that guide experimental work. rsc.org

Virtual High-Throughput Screening: By computationally creating a virtual library of derivatives of this compound (e.g., by varying substituents on the rings), researchers can perform high-throughput screening to identify candidates with optimized properties for specific applications, such as organic electronics or energy storage. nih.govscirp.org

Molecular Dynamics Simulations: These simulations can predict the bulk properties of materials based on this molecule, such as morphology, solubility, and interactions within a composite material, guiding the design of multicomponent systems.

| Computational Method | Predicted Properties | Application in Materials Design |

| Density Functional Theory (DFT) | Electronic structure, redox potential, spectral properties. rsc.org | Guiding the synthesis of molecules with tailored electronic characteristics for semiconductors or redox-flow batteries. |

| High-Throughput Virtual Screening | Identification of lead compounds from large virtual libraries. nih.gov | Rapidly identifying promising derivatives for specific applications without exhaustive synthesis. |

| Molecular Dynamics (MD) | Bulk morphology, self-assembly, interfacial interactions. | Predicting the structure of polymers or the compatibility of the molecule within a hybrid material. |

Integration into Multicomponent Systems and Hybrid Materials

The functional groups present in this compound make it an excellent building block for creating more complex multicomponent systems and hybrid materials.

Future Research Avenues:

Polymer Composites: The molecule could be incorporated as a monomer or an additive into polymer matrices to create composites with enhanced properties, such as antioxidant capabilities, conductivity, or thermal stability. For instance, polymers containing hydroquinonyl-sulfide units have been combined with carbon nanotubes to create high-performance battery cathodes. acs.org

Metal-Organic Frameworks (MOFs): The hydroxyl groups could act as ligands to coordinate with metal ions, forming novel MOFs. These materials could have applications in gas storage, separation, or catalysis.

Surface Modification: The compound could be used to functionalize the surfaces of nanoparticles or electrodes. The thioether group can strongly bind to metal surfaces (like gold), while the hydroquinone moiety can provide redox activity or a site for further chemical reactions.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Dynamic NMR

A fundamental understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new applications.

Advanced Techniques for Mechanistic Insight:

Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy, with femtosecond to picosecond time resolution, can be used to observe short-lived intermediates in photochemical or redox reactions. This would be particularly valuable for studying the electron transfer processes during the oxidation of the hydroquinone to the quinone.

Dynamic NMR Spectroscopy: This method can be used to study dynamic processes such as conformational changes (e.g., ring flipping of the cyclohexyl group) or chemical exchange. Variable-temperature NMR studies could provide thermodynamic and kinetic parameters for these processes, which can influence the molecule's bulk properties.

By employing these sophisticated techniques, researchers can gain an unprecedented level of detail about the transient species and energy landscapes involved in reactions of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Cyclohexylsulfanyl)benzene-1,4-diol?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 1,4-dihydroxybenzene (hydroquinone) with cyclohexylsulfenyl chloride in the presence of a base (e.g., NaOH) under controlled conditions (50–70°C, aqueous or polar aprotic solvent). The reaction requires precise stoichiometry to avoid over-sulfanylation and side products. Purification via crystallization or column chromatography is critical to isolate the target compound .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Researchers must wear protective gear (gloves, goggles, lab coats) to prevent skin/eye contact. The compound should be stored at -20°C for long-term stability, with short-term storage at -4°C. Waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination. Inhalation risks necessitate use in fume hoods .

Q. How can the purity of synthesized this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Complementary techniques include melting point determination (if applicable) and thin-layer chromatography (TLC). Quantitative NMR spectroscopy can also assess impurities by integrating proton signals from the cyclohexyl and aromatic groups .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR can confirm the substitution pattern (e.g., hydroxyl groups at 1,4-positions and cyclohexylsulfanyl at position 2). Nuclear Overhauser Effect (NOE) experiments resolve spatial proximity of substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHOS, MW 224.32).

- X-ray Crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) resolves bond lengths, angles, and crystal packing. This is critical for studying steric effects of the bulky cyclohexyl group .

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies may arise from variations in compound purity, assay conditions, or biological models. To resolve these:

- Standardize biological assays (e.g., fixed concentrations, controlled pH/temperature).

- Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based assays).

- Characterize batch-to-batch consistency via HPLC and NMR.

- Compare with structurally similar analogs (e.g., 2-(methylsulfanyl)benzene-1,4-diol) to isolate structure-activity relationships .

Q. What are the challenges in optimizing sulfanylation reactions for benzene-1,4-diol derivatives?

Key challenges include:

- Regioselectivity : Competing sulfanylation at positions 2 vs. 3/5. Steric hindrance from the cyclohexyl group requires fine-tuned reaction kinetics.

- Side Reactions : Oxidation of hydroxyl groups to quinones under acidic/oxidizing conditions.

- Catalyst Selection : Lewis acids (e.g., BF) may improve yields but complicate purification. Solvent choice (e.g., DMF vs. THF) affects reaction rates and byproduct formation .

Q. How does the cyclohexylsulfanyl group influence the compound’s physicochemical properties compared to smaller substituents (e.g., methylsulfanyl)?

The cyclohexyl group increases hydrophobicity (logP ~2.8), reducing aqueous solubility but enhancing membrane permeability. Its bulkiness may sterically hinder interactions with enzymes or receptors, altering binding kinetics. Differential scanning calorimetry (DSC) can assess thermal stability shifts caused by the substituent .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antioxidant activity of this compound?

Conflicting results may stem from:

- Assay Interference : The compound’s reducing properties might artifactually affect colorimetric assays (e.g., DPPH). Use electron paramagnetic resonance (EPR) to directly measure radical scavenging.

- Pro-Oxidant Effects : At high concentrations, phenolic compounds can generate reactive oxygen species (ROS). Dose-response studies across a wide range (µM–mM) are essential.

- Cell Line Variability : Test across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess cell-type-specific effects .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios.

- Structural Confirmation : Combine XRD with DFT calculations to validate electronic properties (e.g., HOMO-LUMO gaps) .

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate findings with knockout models or siRNA silencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.